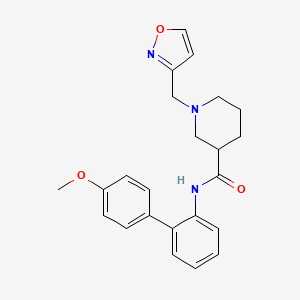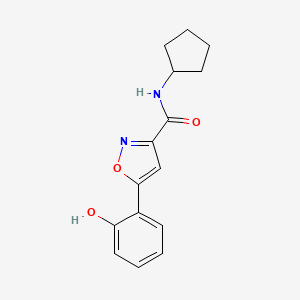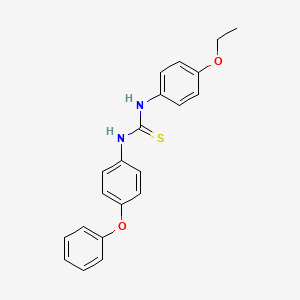![molecular formula C9H19N3O3S B6011375 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B6011375.png)
1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide, also known as DMAP, is a chemical compound that has been widely used in scientific research. DMAP is a tertiary amine that contains a piperidine ring and a sulfonyl group, making it a versatile molecule that can be utilized in a variety of applications.
作用机制
The mechanism of action of 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide is not fully understood, but it is thought to act as a nucleophilic catalyst in organic reactions. 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide contains a lone pair of electrons on the nitrogen atom, which can react with electrophilic species such as carboxylic acids and amides. In addition, 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In cell culture studies, 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In animal studies, 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide has been shown to improve cognitive function and reduce inflammation in the brain. However, the effects of 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide on human health are not well understood, and further research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide has several advantages for use in lab experiments. It is a relatively inexpensive and readily available reagent that can be used in a variety of reactions. In addition, 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide is stable under a wide range of conditions and can be stored for long periods of time. However, 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide has several limitations, including its potential toxicity and its limited solubility in aqueous solutions. Care should be taken when handling 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide, and appropriate safety precautions should be followed.
未来方向
There are several future directions for research on 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide. One area of interest is the development of new synthetic methods that utilize 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide as a catalyst. In addition, further studies are needed to determine the safety and efficacy of 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide as a potential drug candidate. Finally, the development of new applications for 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide in fields such as materials science and nanotechnology could lead to new discoveries and innovations.
合成方法
1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide can be synthesized by reacting dimethylamine with piperidine-3-carboxylic acid, followed by the addition of sulfonyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified by column chromatography or recrystallization. The yield of 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide can vary depending on the reaction conditions, but it is typically in the range of 60-80%.
科学研究应用
1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide has been used in a wide range of scientific research applications, including organic synthesis, catalysis, and medicinal chemistry. In organic synthesis, 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide is commonly used as a catalyst for esterification and amidation reactions. In catalysis, 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide is used as a co-catalyst in the synthesis of polyurethanes and other polymers. In medicinal chemistry, 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide has been investigated as a potential drug candidate for a variety of diseases, including cancer and Alzheimer's disease.
属性
IUPAC Name |
1-(dimethylsulfamoyl)-N-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3S/c1-10-9(13)8-5-4-6-12(7-8)16(14,15)11(2)3/h8H,4-7H2,1-3H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVBTFANQIMEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN(C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6011294.png)
![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6011299.png)

![1-[cyclohexyl(methyl)amino]-3-[2-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6011310.png)
![2-(4-hydroxy-2-{[1-(4-methoxyphenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B6011328.png)
![1-[2-(3-fluorophenyl)ethyl]-N-{[1-(4-morpholinyl)cyclohexyl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B6011337.png)
![4-(dimethylamino)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}butanamide](/img/structure/B6011344.png)


![1,2-dihydro-5-acenaphthylenyl{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6011360.png)

![1-(2,2-dimethylpropyl)-3-hydroxy-3-({[4-(1H-1,2,4-triazol-1-yl)benzyl]amino}methyl)-2-piperidinone](/img/structure/B6011382.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}isonicotinamide 1-oxide](/img/structure/B6011402.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-4-vinylbenzamide](/img/structure/B6011411.png)